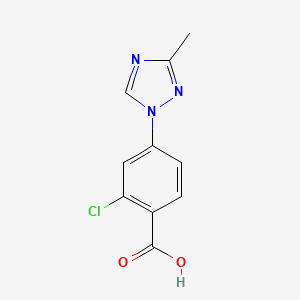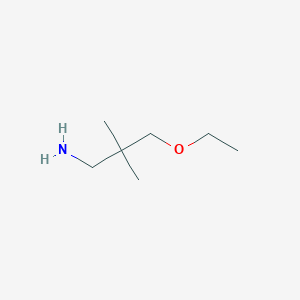
1-Ethyl-4-(piperidin-3-ylmethyl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Ethyl-4-(piperidin-3-ylmethyl)piperidine hydrochloride” is a chemical compound with the molecular formula C13H27ClN2 and a molecular weight of 246.82 . It is used in research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 27 hydrogen atoms, 2 nitrogen atoms, and 1 chlorine atom .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, piperidine derivatives are known to undergo various types of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
“this compound” is a solid . The boiling point and other physical properties are not specified .Applications De Recherche Scientifique
Piperidine Derivatives in Research
Piperidine derivatives are widely studied for their pharmacological properties and applications in various fields of scientific research. While the specific compound "1-Ethyl-4-(piperidin-3-ylmethyl)piperidine hydrochloride" was not directly mentioned, similar compounds have been utilized in studies focusing on cancer therapy, metabolic fate, and the enhancement of certain drug activities.
Cancer Research : Piperidine derivatives, such as Irinotecan (a semisynthetic analogue of camptothecin with a piperidino moiety), have shown significant antitumor activity. Studies have explored their mechanism of action, especially in inhibiting topoisomerase I, a key enzyme involved in DNA replication and cell division, offering a pathway to develop anticancer therapies (Rowinsky, Grochow, Ettinger, Sartorius, Lubejko, Chen, Rock, Donehower, 1994).
Metabolic Studies : Research on the metabolic fate of compounds like Irinotecan has helped understand the enzymatic processes affecting drug efficacy and toxicity. These studies are crucial for designing drugs with better therapeutic profiles by minimizing adverse effects through understanding their metabolism and elimination pathways (Gupta, Lestingi, Mick, Ramírez, Vokes, Ratain, 1994).
Enhancement of Drug Absorption : Certain piperidine derivatives have been identified as bioavailability enhancers, aiding in the absorption of other pharmaceutical agents. This property is particularly useful in improving the efficacy of nutritional supplements and drugs by increasing their solubility and absorption rate in the gastrointestinal tract, potentially enhancing the therapeutic effects of various compounds (Fernández-Lázaro, Mielgo-Ayuso, Córdova Martínez, Seco-Calvo, 2020).
Orientations Futures
Propriétés
IUPAC Name |
1-ethyl-4-(piperidin-3-ylmethyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.ClH/c1-2-15-8-5-12(6-9-15)10-13-4-3-7-14-11-13;/h12-14H,2-11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWCETYBAUHALL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)CC2CCCNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(3-Fluorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1450432.png)







![2-[4-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1450443.png)
![1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane](/img/structure/B1450444.png)
![Heptanedioic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B1450450.png)
![4-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1450451.png)
![6-Azaspiro[3.4]octan-7-one](/img/structure/B1450453.png)
